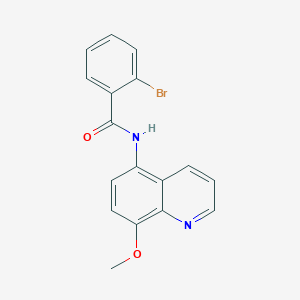![molecular formula C21H17F3N4 B11332089 5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11332089.png)
5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and phenyl groups in its structure enhances its chemical stability and biological activity.
Vorbereitungsmethoden
The synthesis of 5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be achieved through a multicomponent reaction involving hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method offers several advantages, including mild reaction conditions, atom economy, and shorter reaction times. The structure of the isolated products is confirmed using NMR (1H, 13C, and 19F) and IR spectral data .
Analyse Chemischer Reaktionen
5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its effectiveness against various cancer cell lines.
Biological Studies: The compound has been investigated for its neurotoxic potentials and its effects on acetylcholinesterase activity and malondialdehyde levels in the brain.
Pharmaceutical Industry: Due to its diverse biological activities, it is being explored for the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase activity, leading to an increase in acetylcholine levels in the nervous system . This can result in various physiological effects, including changes in nerve pulse transmission and behavioral alterations .
Vergleich Mit ähnlichen Verbindungen
5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds such as:
2-amino-5-(4-bromophenyl)-3-(4-methoxyphenylazo)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: This compound has shown significant anticancer activity against various cancer cell lines.
4-(2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol: Known for its selective estrogen receptor β antagonist activity.
The unique combination of methyl, phenyl, and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C21H17F3N4 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
5-methyl-3-(4-methylphenyl)-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H17F3N4/c1-13-8-10-15(11-9-13)18-19(21(22,23)24)27-28-17(12-14(2)25-20(18)28)26-16-6-4-3-5-7-16/h3-12,26H,1-2H3 |
InChI-Schlüssel |
ZDZKTAIXBOZMII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B11332011.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4-dimethoxybenzamide](/img/structure/B11332017.png)
![N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11332024.png)
![N-(1,3-benzodioxol-5-yl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332031.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11332032.png)
![2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-2-yl)pyrimidine-4-carboxamide](/img/structure/B11332034.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11332063.png)
![N-(4-methylbenzyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11332066.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide](/img/structure/B11332069.png)

![2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11332091.png)

![2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11332097.png)
